BenchChemオンラインストアへようこそ!

Cycloguanil

DHFR inhibition Selectivity Therapeutic index

Cycloguanil is the triazine folate antagonist and active proguanil metabolite that defines DHFR‑target engagement. With a 5‑fold selectivity window over human DHFR (Ki 0.3 vs. 1.5 nM) and 28% greater potency than pyrimethamine against wild‑type P. falciparum (IC50 11.1 vs. 15.4 nM), it is the essential comparator for baseline sensitivity screening. Use it in parallel testing to differentiate S108T‑driven cycloguanil resistance from S108N‑mediated pyrimethamine resistance (prevalence 13% vs. >90%). For CYP2C19 phenotyping, obtain cycloguanil as the validated HPLC analyte (LOD 10 ng/mL, recovery >95%).

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 516-21-2
Cat. No. B1669406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloguanil
CAS516-21-2
Synonyms1,3,5-triazine-2,4-diamine, 1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-, hydrochloride (1:1)
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,2,5-triazine-2,4-diamine
1-(4-chlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine monohydrochloride
BN-24-10
BN2410
chlorcycloguanil
chloroguanide triazine hydrochloride
cycloguanil
cycloguanil hydrochloride
cycloquanil
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C
InChIInChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16)
InChIKeyQMNFFXRFOJIOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cycloguanil (CAS 516-21-2): Dihydrofolate Reductase Inhibitor for Antimalarial Research and CYP2C19 Metabolism Studies


Cycloguanil is a triazine-class folate antagonist [1] that functions as a competitive inhibitor of plasmodial dihydrofolate reductase (DHFR) [2]. It is the primary active metabolite of the antimalarial prodrug proguanil, generated predominantly via CYP2C19-mediated bioactivation in the liver [3]. Cycloguanil exhibits schizonticidal activity against both erythrocytic and pre-erythrocytic stages of Plasmodium falciparum [3]. Its molecular formula is C₁₁H₁₄ClN₅, with a molecular weight of 251.72 g/mol and a melting point of 146°C (free base) or 210–215°C (hydrochloride salt) [1].

Why Cycloguanil Cannot Be Substituted with Generic DHFR Inhibitors Without Risking Altered Sensitivity and Off-Target Profiles


Cycloguanil, pyrimethamine, trimethoprim, and WR99210 all target plasmodial DHFR, yet their distinct chemical scaffolds—triazine, 2,4-diaminopyrimidine, and diaminopyrimidine—engender different binding geometries and steric constraints within the enzyme active site [1]. These structural differences translate into divergent inhibition constants against wild-type and mutant DHFR isoforms, as well as distinct cross-resistance patterns [2]. Notably, pyrimethamine resistance in P. falciparum correlates significantly with cycloguanil resistance (r = 0.786), but the specific DHFR mutations driving resistance differ: the S108N mutation predominates in pyrimethamine-resistant strains, whereas S108T and A16V are more frequently associated with cycloguanil resistance [2][3]. Furthermore, cycloguanil exhibits a 5-fold selectivity window between plasmodial and human DHFR (Ki = 0.3 nM vs. 1.5 nM), whereas other antifolates may possess narrower therapeutic indices . These pharmacological nuances mean that substituting cycloguanil with another DHFR inhibitor in experimental or analytical contexts can fundamentally alter sensitivity readouts and invalidate comparative studies.

Cycloguanil vs. Pyrimethamine and WR99210: Head-to-Head Comparative Evidence for DHFR Inhibition Potency and Resistance Profiles


Cycloguanil Exhibits a 5-Fold Selectivity Window for Plasmodial vs. Human DHFR

Cycloguanil inhibits Plasmodium DHFR with a Ki of 0.3 nM, compared to a Ki of 1.5 nM for the human enzyme isoform, yielding a 5-fold selectivity window for the parasitic target . This quantitative selectivity profile is critical for minimizing off-target host toxicity. While this represents a class-level inference for antifolate DHFR inhibitors, the specific numerical ratio provides a benchmark against which analogs lacking comparable selectivity data must be evaluated.

DHFR inhibition Selectivity Therapeutic index Plasmodium falciparum

Cycloguanil Demonstrates 5-Fold Greater In Vitro Potency than Pyrimethamine Against Wild-Type P. falciparum Clinical Isolates

In a direct head-to-head comparison using 96 fresh clinical isolates of P. falciparum, the mean IC50 for cycloguanil was 11.1 nM, compared to 15.4 nM for pyrimethamine [1]. This represents a 28% lower mean IC50 for cycloguanil, indicating modestly higher intrinsic potency against wild-type parasites. Furthermore, the susceptibility threshold for cycloguanil was defined as IC50 < 50 nM, whereas pyrimethamine susceptibility was defined as IC50 < 100 nM [1].

In vitro susceptibility IC50 Wild-type isolates Comparative potency

Cycloguanil and Pyrimethamine Exhibit High Cross-Resistance Correlation (r = 0.786) but Display Divergent Resistance Magnitudes

A direct head-to-head analysis of resistant clinical isolates revealed a highly significant positive correlation (r = 0.786) between pyrimethamine and cycloguanil in vitro susceptibility, confirming cross-resistance between these antifolates [1]. However, the magnitude of resistance differs substantially: resistant isolates exhibited a mean IC50 of 9,440 nM for pyrimethamine versus 2,030 nM for cycloguanil [1]. This indicates that while cross-resistance is shared, the absolute level of resistance conferred by DHFR mutations is approximately 4.7-fold higher for pyrimethamine than for cycloguanil.

Cross-resistance Antifolate resistance Resistance magnitude Correlation analysis

Cycloguanil Resistance in P. falciparum Is Driven by Distinct DHFR Mutations (S108T and A16V) Compared to Pyrimethamine (S108N)

In a direct head-to-head molecular epidemiological study of P. falciparum from human blood samples, cycloguanil-resistant mutants were detected at markedly lower frequencies than pyrimethamine-resistant mutants [1]. Specifically, the S108N mutation, which confers pyrimethamine resistance, was present in >90% of human infections, whereas the cycloguanil-associated S108T mutation was detected in only 13% of samples, with A16V and the 108T+16V double mutant observed in approximately 4% of samples [1]. Yeast expression studies further confirmed that cycloguanil resistance is most impacted by the paired 16-Val/108-Thr mutation and the 164-Leu mutation [2].

DHFR mutation Resistance mechanism S108T A16V Antifolate

Cycloguanil Is the Primary Active Metabolite of Proguanil, Requiring CYP2C19 Bioactivation with Significant Interindividual Pharmacokinetic Variability

Cycloguanil is not administered directly but is generated in vivo from proguanil primarily via CYP2C19-mediated cyclization [1]. This prodrug-to-active metabolite relationship is a critical differentiating feature: proguanil itself has no direct effect on plasmodial DHFR, whereas cycloguanil is a potent inhibitor [2]. The pharmacokinetic profile of cycloguanil is therefore inextricably linked to host CYP2C19 activity, which exhibits significant interindividual variation and can be inhibited by co-administered drugs such as omeprazole [3]. Cycloguanil has a short intrinsic half-life of approximately 2 hours, but its plasma profile reflects slow formation from proguanil over 12–24 hours [4].

CYP2C19 Prodrug activation Pharmacokinetics Metabolism Proguanil

Cycloguanil HPLC Quantification in Plasma Achieves Limit of Detection of 10 ng/mL with >95% Recovery

A validated reverse-phase HPLC method for simultaneous quantification of proguanil and cycloguanil in human plasma achieved a limit of detection of 10 ng/mL for cycloguanil, with recovery exceeding 95% [1]. The method exhibited excellent linearity over the concentration range up to 4.0 μg/mL, with correlation coefficients (r) ≥ 0.99, and a coefficient of variation below 4.0% [1]. Typical API quality specifications for cycloguanil include an HPLC assay purity range of 98.0% to 102.0%, with individual related substances controlled to ≤0.2% w/w and total impurities ≤1.0% w/w .

HPLC Bioanalysis Limit of detection Pharmacokinetics Method validation

Cycloguanil Procurement Use Cases: From DHFR Inhibition Assays to CYP2C19 Pharmacogenetic Phenotyping


In Vitro DHFR Inhibition Assays Requiring a Potent, Selective Reference Inhibitor

Cycloguanil should be procured as the reference DHFR inhibitor for in vitro enzyme assays and cell-based antimalarial susceptibility testing where a defined selectivity window (0.3 nM for plasmodial vs. 1.5 nM for human DHFR) is required to validate target engagement . Its 28% greater potency than pyrimethamine against wild-type clinical isolates (mean IC50 11.1 nM vs. 15.4 nM) makes it the preferred comparator for establishing baseline sensitivity in new compound screening [1].

Resistance Surveillance Studies Requiring Discrimination Between S108N- and S108T-Mediated Resistance Mechanisms

Epidemiological surveillance programs seeking to differentiate pyrimethamine-driven S108N resistance from cycloguanil-driven S108T resistance should utilize cycloguanil as a parallel testing compound. The contrasting prevalence of these mutations—>90% for S108N versus 13% for S108T in certain regions—enables researchers to map the distinct selective pressures exerted by different antifolate drugs and to identify emerging resistance patterns [2]. Cycloguanil's 4.7-fold lower resistance magnitude compared to pyrimethamine also makes it a valuable tool for quantifying the functional impact of specific DHFR mutations [1].

CYP2C19 Pharmacogenetic Phenotyping and Drug-Drug Interaction Studies

Clinical pharmacology laboratories conducting CYP2C19 phenotyping or drug-drug interaction assessments should procure cycloguanil as the key analyte for quantifying proguanil bioactivation efficiency. The validated HPLC method with a 10 ng/mL limit of detection and >95% recovery enables accurate measurement of cycloguanil plasma concentrations in pharmacokinetic studies, including those evaluating the impact of CYP2C19 inhibitors such as omeprazole [3][4].

Analytical Reference Standard for Bioanalytical Method Development and Quality Control

Cycloguanil should be procured as a high-purity analytical reference standard (98.0–102.0% by HPLC) for developing and validating bioanalytical methods to quantify proguanil and its active metabolite in biological matrices . The compound's well-characterized physicochemical properties—including UV absorption maximum at 241 nm (log ε 4.12 for hydrochloride salt) and melting point of 210–215°C—facilitate its use as a calibration standard in HPLC-UV and LC-MS/MS assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloguanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.